molecular formula C13H19ClO B15382849 1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene

1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene

Cat. No.: B15382849
M. Wt: 226.74 g/mol
InChI Key: BOTIVKZMQGAZIN-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene is a chloroalkyl-substituted aromatic compound featuring a benzene ring with three substituents: an ethoxy group (-OCH₂CH₃) at the para position, an ethyl group (-CH₂CH₃) at the ortho position, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) chain. This structure confers unique physicochemical properties, such as moderate hydrophobicity and reactivity influenced by the electron-donating ethoxy group and the electron-withdrawing chloropropyl chain.

Properties

Molecular Formula

C13H19ClO

Molecular Weight

226.74 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethoxy-2-ethylbenzene

InChI

InChI=1S/C13H19ClO/c1-3-11-10-13(15-4-2)8-7-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3

InChI Key

BOTIVKZMQGAZIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Chloropropyl-Substituted Compounds

Compound Name Molecular Formula Substituents Key Functional Groups
1-(3-Chloropropyl)-4-ethoxy-2-ethylbenzene C₁₃H₁₉ClO Ethoxy, ethyl, chloropropyl Aromatic ring, ether, alkyl halide
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene C₁₂H₁₄ClF₃O Trifluoromethoxy, ethyl, chloropropyl Aromatic ring, trifluoroether, alkyl halide
1-(3-Chloropropyl)piperidine C₈H₁₆ClN Piperidine, chloropropyl Amine, alkyl halide
1-(3-Chloropropyl)-1H-imidazole C₆H₉ClN₂ Imidazole, chloropropyl Heterocycle, alkyl halide

Key Observations :

  • Steric Hindrance : Bulkier substituents (e.g., piperidine in C₈H₁₆ClN) reduce reaction rates in nucleophilic substitutions compared to smaller groups like ethyl or ethoxy .

Key Observations :

  • Microwave vs. Conventional Synthesis : Microwave irradiation (e.g., for C₁₂H₁₄ClF₃O derivatives) drastically reduces reaction time (40 seconds vs. 7 hours) and improves yields (88% vs. 60%) .
  • Carborane Functionalization : Steric hindrance in carborane derivatives leads to lower yields (22%) due to challenges in introducing multiple chloropropyl groups .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/cm³) Key Structural Influences
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene 264.0 ± 35.0 1.194 ± 0.06 Trifluoromethoxy increases polarity
1-(3-Chloropropyl)pyrrolidine HCl Not reported Not reported Ionic nature enhances solubility
3-Chloropropyl-carborane (Compound 4) Not reported Not reported Steric elongation of C-C bonds (1.672 Å)

Key Observations :

  • Boiling Points : The trifluoromethoxy analog’s high boiling point (264°C) reflects strong intermolecular forces due to polar substituents .
  • Bond Lengths : In carboranes, increasing chloropropyl substitution elongates C-C bonds (1.628 Å to 1.672 Å) due to steric strain .

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